N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide - 1269233-04-6

N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide

Catalog Number: EVT-1745678
CAS Number: 1269233-04-6
Molecular Formula: C9H11BrFNO2S
Molecular Weight: 296.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active compounds. []

Relevance: While this compound shares the 4-bromo-2-fluorophenyl motif with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, it differs significantly in the core structure. The presence of the imidazo[4,5-c]pyridin-2-one system distinguishes it from the sulfonamide functionality in the target compound. Despite these differences, the shared halogenated phenyl ring suggests potential similarities in their chemical properties and potential applications.

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

Compound Description: This compound represents a novel aldose reductase inhibitor (ARI) derived from isoquinoline-1,3-diones. It exhibits strong oral potency in animal models for diabetic complications. []

Relevance: This compound shares the 4-bromo-2-fluorophenyl moiety with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, although it is incorporated within a larger, more complex structure. The presence of the spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone system differentiates it from the sulfonamide group in the target compound. Despite these structural differences, the common halogenated phenyl ring suggests potential overlap in their physiochemical characteristics and biological activity profiles.

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound is synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride. Its crystal structure reveals specific spatial arrangements of the fluorine groups and close intermolecular contacts. []

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

Compound Description: This pyridine sulfonamide compound exhibits antitumor activity, specifically by inhibiting PI3Kα kinase. Its two enantiomers (R and S) have been synthesized and their biological activity compared. []

Bis{μ-N′-1-(5-bromo-2-oxidophenyl)ethylidene benzenesulfonohydrazidato}-κO3(2),N′:N;κN3:O2,N′-bis(dimethyl sulfoxide-κO)copper(II)

Compound Description: This dinuclear copper(II) complex features a dianionic ligand and dimethyl sulfoxide ligands coordinating to the copper ions. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel ATP-sensitive potassium channel opener that has demonstrated efficacy in suppressing urinary bladder contractions. It shows high selectivity for bladder smooth muscle over vascular tissue. [, ]

Relevance: This compound shares a very similar halogen substitution pattern on the aromatic ring with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide. Both possess a bromine at the 3-position and fluorine at the 4-position of their respective phenyl rings. This similarity suggests potential similarities in their chemical properties despite the different core structures. ,

2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives

Compound Description: This series of compounds exhibit promising anticonvulsant and antidepressant activities. []

Relevance: Although the core structures differ, this group of compounds shares the presence of a halogenated benzene ring with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide. This shared feature hints at potential similarities in their physicochemical characteristics, even though their biological activities might be distinct.

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

Compound Description: This compound, synthesized from 1-bromo-3,3-dime-thyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and 1-(2-fluorophenyl)thiourea, demonstrates good antitumor activity against the Hela cell line. []

Relevance: This compound shares the 2-fluorophenyl substituent with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide. This common structural feature indicates that both compounds belong to a broader family of fluorinated aromatic compounds.

N-(2-Fluorophenyl)-3-nitroanthranilic Acids

Compound Description: These compounds are synthesized by coupling o-fluoroanilines with 2-bromo-3-nitrobenzoic acid and serve as intermediates in synthesizing phenazine-1-carboxylic acids. []

Relevance: This group of compounds features the 2-fluorophenyl substituent, similar to N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, indicating their shared classification within a larger group of fluorinated aromatic compounds.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Compound Description: This complex molecule incorporates a sulfonamide group and exhibits a twisted conformation stabilized by an intramolecular π–π stacking interaction. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

Compound Description: This compound is recognized for its potential in treating gastrointestinal disorders. []

Relevance: While this compound shares the 4-fluorophenyl motif with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, it features a distinct core structure characterized by the presence of a benzamide group and a complex heterocyclic system.

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This novel adamantine-based compound forms organic chains in its crystal structure, stabilized by various intermolecular interactions, including C—H⋯π, N—H⋯S and C—H⋯S interactions. []

Relevance: The compound shares the 2-bromo-4-fluorophenyl moiety with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide. This common structural feature highlights the recurring theme of halogenated aromatic rings in medicinal chemistry.

5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide

Compound Description: This compound is prepared using a multistep continuous flow process involving magnesium–halogen exchange, sulfonylation, and reaction with tert-butylamine. [, ]

4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)one derivatives

Compound Description: This series of novel compounds combines sulfonamide functionality with a 2-Azitidinone group. These compounds exhibit promising antibacterial and antioxidant activities. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

Compound Description: CPAM is a small catecholic amide with halogen moieties, exhibiting potential as an antioxidant, antidiabetic, and antibacterial compound. []

3-Amino-N-aryl-2-hydroxy-propane-1-sulfonamides

Compound Description: This series of compounds, synthesized from the corresponding epoxy sulfonamide, represents potential GABAB receptor antagonists. []

Relevance: These compounds share the sulfonamide functional group with N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, but the presence of the 3-amino-2-hydroxypropane substituent differentiates them.

Compound Description: This series of compounds are Lewis acid complexes formed by reacting p-bromophenylmercury thiocyanate (RHgSCN) with metal thiocyanates (M(NCS)2). They are used as precursors to form trimetallic complexes. []

Relevance: These compounds, while not structurally similar to N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, highlight the use of halogenated aromatic mercury compounds in coordination chemistry.

N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

Compound Description: This compound is a significant intermediate in synthesizing rosuvastatin, an HMG-CoA reductase inhibitor. []

3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102)

Compound Description: BOS-102, a novel bromophenol derivative containing an indolin-2-one moiety, exhibits potent anticancer activities against human lung cancer cell lines. []

(E)-4-((5-bromo-2-(λ1-oxidanyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Compound Description: This compound and its derivatives were investigated for their potential as photosensitizers, particularly in photodynamic therapy. []

Compound Description: These five compounds are benzo derivatives of pyridine, studied for their electronic structure, spectroscopic properties, and potential applications in optoelectronics. []

Relevance: These compounds, while structurally distinct from N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, highlight the significance of halogenated aromatic compounds in material science, particularly in the context of optoelectronic applications.

N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide methanesulfonate salt (Dabrafenib)

Compound Description: Dabrafenib, a BRAF inhibitor, is primarily metabolized via oxidation of the t-butyl group and subsequently eliminated through biliary excretion. []

3-(3-bromo-5-methoxy-4-(3-(piperidin-1-yl)propoxy)benzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-93)

Compound Description: BOS-93, a novel bromophenol derivative, demonstrates potent anticancer activity by inducing apoptosis and autophagy in human A549 lung cancer cells. []

N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Compound Description: This compound acts as a potential inhibitor of the S100A2-p53 protein-protein interaction, exhibiting cell growth inhibitory effects against the MiaPaCa-2 pancreatic cancer cell line. []

2(3),9(10),16(17),23(24)-tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidanyl)benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II) phthalocyanine

Compound Description: This complex zinc(II) phthalocyanine derivative containing benzenesulfonamide substituents exhibits photophysical and photochemical properties that make it a potential photosensitizer. []

Vemurafenib [N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (PLX4032)]

Compound Description: Vemurafenib, a BRAF inhibitor, demonstrates restricted brain distribution due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the blood-brain barrier. []

N-{3-[3-(9H-purine-6-group)pyridine-2-group amino]-4-chlorine-2-fluorophenyl}-3-fluoropropane-1-sulfonamide p-toluenesulfonate

Compound Description: This specific salt form of the kinase regulating compound exhibits advantageous properties like enhanced bioavailability, improved hygroscopicity, and better stability compared to the free base. []

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-methylolcyanophenyls

Compound Description: This compound, synthesized via a Grignard reaction using p-fluorophenyl bromide, exhibits improved yield and purity due to the optimized synthetic method. []

Properties

CAS Number

1269233-04-6

Product Name

N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide

IUPAC Name

N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide

Molecular Formula

C9H11BrFNO2S

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C9H11BrFNO2S/c1-2-6-15(13,14)12-8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3

InChI Key

XNPLKJNMBAWPTC-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=CC=C1)Br)F

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=CC=C1)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.